molecular formula C10H11F3 B1388537 1-Methyl-3-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-71-3

1-Methyl-3-(3,3,3-trifluoropropyl)benzene

Cat. No.: B1388537
CAS No.: 1099597-71-3
M. Wt: 188.19 g/mol
InChI Key: XGKAIPDEIOSEFJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C10H11F3 It is a derivative of benzene, where a methyl group and a trifluoropropyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(3,3,3-trifluoropropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 3-chloro-1,1,1-trifluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoropropyl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of trifluoromethylbenzoic acid or trifluoromethylbenzaldehyde.

    Reduction: Formation of 1-Methyl-3-propylbenzene.

    Substitution: Formation of halogenated derivatives such as 1-Methyl-3-(3,3,3-trifluoropropyl)-4-chlorobenzene.

Scientific Research Applications

1-Methyl-3-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3,3,3-trifluoropropyl)benzene depends on its interaction with various molecular targets. The trifluoropropyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

    1-Methyl-3-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a trifluoropropyl group.

    1-Methyl-4-(3,3,3-trifluoropropyl)benzene: Positional isomer with the trifluoropropyl group at the para position.

    3-Phenyl-1,1,1-trifluoropropane: Lacks the methyl group on the benzene ring.

Uniqueness: 1-Methyl-3-(3,3,3-trifluoropropyl)benzene is unique due to the specific positioning of the trifluoropropyl group, which can influence its reactivity and interactions with other molecules. The presence of both a methyl and a trifluoropropyl group on the benzene ring provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-methyl-3-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-8-3-2-4-9(7-8)5-6-10(11,12)13/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKAIPDEIOSEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269582
Record name 1-Methyl-3-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-71-3
Record name 1-Methyl-3-(3,3,3-trifluoropropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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